molecular formula C28H28N4O7S2 B2794382 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-70-3

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2794382
CAS No.: 851977-70-3
M. Wt: 596.67
InChI Key: LWMCXXHBLWJCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H28N4O7S2 and its molecular weight is 596.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to provide a detailed examination of its biological activity, synthesis, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of a piperidinyl sulfonamide and a methoxyphenyl substituent enhances its pharmacological profile. The molecular formula is C27H28N4O5C_{27}H_{28}N_{4}O_{5} with a molecular weight of approximately 484.54 g/mol.

PropertyValue
Molecular FormulaC27H28N4O5
Molecular Weight484.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on thieno[3,4-d]pyridazine derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structural components suggest potential inhibition of key enzymes involved in cancer progression and other diseases. Specifically:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine moieties have demonstrated AChE inhibitory activity, which is crucial in neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The sulfonamide group is known for its antibacterial properties by inhibiting urease, which is vital for the survival of certain pathogens.

Antimicrobial Activity

This compound may also exhibit antimicrobial properties due to the presence of the sulfonamide group, which has been associated with various antibacterial activities against Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of thieno[3,4-d]pyridazine derivatives on human breast cancer cells (MCF-7). The derivatives were found to induce significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism involved the activation of caspases leading to apoptosis.

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition properties of similar compounds. The synthesized derivatives were tested against AChE and showed varying degrees of inhibition with IC50 values ranging from 0.2 to 15 µM. This suggests that modifications in the piperidine or phenyl groups can enhance inhibitory potency.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O7S2/c1-3-39-28(35)24-22-17-40-26(23(22)27(34)32(30-24)19-9-11-20(38-2)12-10-19)29-25(33)18-7-13-21(14-8-18)41(36,37)31-15-5-4-6-16-31/h7-14,17H,3-6,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMCXXHBLWJCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.